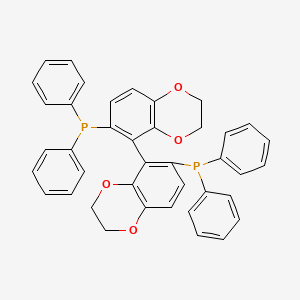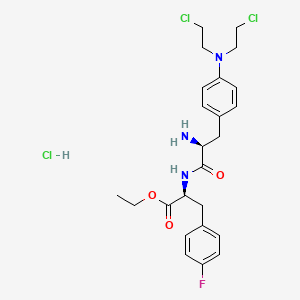
Melphalan flufenamide hydrochloride
Overview
Description
Melphalan flufenamide, also known as melflufen, is an anticancer medication used to treat multiple myeloma . It is a lipophilic derivative of melphalan designed to enhance cell penetration . It was approved for medical use in the United States in February 2021, and in the European Union in August 2022 .
Synthesis Analysis
Melphalan flufenamide is a prodrug of melphalan . It is more readily uptaken by cells than melphalan, and is cleaved to the active metabolite by aminopeptidases . In vitro models show that melphalan is 10 to hundreds of times more potent than melphalan . The highly lipophilic melphalan flufenamide penetrates cell membranes and is hydrolyzed in aminopeptidase-positive tumor cells by peptidases and esterases to yield hydrophilic cytotoxic alkylating agents, such as melphalan .Molecular Structure Analysis
The IUPAC name of Melphalan flufenamide is Ethyl (2 S )-2- [ [ (2 S )-2-amino-3- [4- [bis (2-chloroethyl)amino]phenyl]propanoyl]amino]-3- (4-fluorophenyl)propanoate . Its molecular formula is C24H30Cl2FN3O3 and its molar mass is 498.42 g·mol −1 .Chemical Reactions Analysis
Melphalan flufenamide is metabolized by aminopeptidase hydrolysis and by spontaneous hydrolysis on N-mustard . Melphalan, in turn, is metabolized primarily by spontaneous hydrolysis to monohydroxy-melphalan, dihydroxy-melphalan and para-fluoro-phenylalanine .Scientific Research Applications
Treatment of Multiple Myeloma
Melphalan flufenamide hydrochloride, also known as melflufen, is a peptide conjugated alkylating drug developed for the treatment of multiple myeloma (MM) . It received its first approval in the USA in February 2021 for the treatment of adults with relapsed or refractory (r/r) MM who have received at least four prior lines of therapy .
Treatment of Amyloid Light-Chain Amyloidosis
In addition to MM, melphalan flufenamide is also being developed for the treatment of amyloid light-chain amyloidosis . A multinational clinical study of melphalan flufenamide in amyloid light-chain amyloidosis is currently underway across several countries .
DNA Crosslinking
Like other nitrogen mustard drugs, melphalan flufenamide exerts antitumor activity through DNA crosslinking . This mechanism of action is crucial for its effectiveness against various types of cancer.
Overcoming Drug Resistance
Melphalan flufenamide has shown cytotoxic effects on multiple myeloma cells that are resistant to other therapies . This makes it a potential treatment option for patients who have become refractory to multiple therapies .
Inhibition of DNA Repair and Angiogenesis
Preclinical studies have shown that melphalan flufenamide can inhibit DNA repair induction and angiogenesis . These are important processes in the growth and spread of cancer cells, and their inhibition can help control the progression of the disease.
Enhanced Cellular Uptake
Melphalan flufenamide is more readily uptaken by cells than melphalan . This enhanced cellular uptake increases the concentration of the drug in cancer cells, potentially improving its effectiveness.
Mechanism of Action
Melphalan flufenamide hydrochloride, also known as melflufen, is a first-in-class peptide-drug conjugate that has shown significant promise in the treatment of multiple myeloma . This article provides a comprehensive overview of its mechanism of action.
Target of Action
Melflufen primarily targets aminopeptidases , which are overexpressed in several malignancies . These enzymes play a key role in protein homeostasis and are involved in cellular processes such as cell-cycle progression and programmed cell death .
Mode of Action
Melflufen is a prodrug of melphalan . Due to its high lipophilicity, it is rapidly transported across the cell membrane . Once inside the cells, melflufen is almost immediately hydrolyzed by aminopeptidases to yield more hydrophilic alkylating molecules, such as melphalan . Like other nitrogen mustard drugs, melflufen exerts antitumor activity through DNA crosslinking .
Biochemical Pathways
The primary biochemical pathway affected by melflufen involves the disruption of DNA function and repair . By damaging the DNA of cancer cells, melflufen can help kill them and prevent the cancer from growing and spreading .
Pharmacokinetics
Melflufen is metabolized by aminopeptidase hydrolysis and by spontaneous hydrolysis on N-mustard . Pharmacokinetic analysis of plasma samples showed a rapid formation of melphalan; concentrations generally exceeded those of melflufen during ongoing infusion . Melflufen rapidly disappeared from plasma after infusion, while melphalan typically peaked a few minutes after the end of infusion .
Result of Action
The result of melflufen’s action is the induction of irreversible DNA damage, leading to cell death . It displays cytotoxic activity against myeloma cell lines resistant to other treatments, including alkylators . It has also demonstrated inhibition of angiogenesis and the metastatic process in preclinical studies .
Action Environment
The action of melflufen is influenced by the overexpression of aminopeptidases in cancer cells . This overexpression allows for the rapid uptake and hydrolysis of melflufen, leading to the release of the alkylating agent melphalan . The high lipophilicity of melflufen also contributes to its rapid uptake by cells .
Safety and Hazards
Melphalan flufenamide can cause skin irritation and serious eye irritation . It may cause cancer and is suspected of damaging fertility or the unborn child . It is fatal if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Melphalan flufenamide provides a paradigm for rational peptide-drug conjugate design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells . A multinational clinical study of melphalan flufenamide in amyloid light-chain amyloidosis is underway across several countries, and preclinical studies for various haematological and solid cancers are underway .
properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWSKHHXLCVHI-VROPFNGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl3FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melphalan Flufenamide Hydrochloride | |
CAS RN |
380449-54-7 | |
| Record name | Melphalan flufenamide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPHALAN FLUFENAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412470A0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




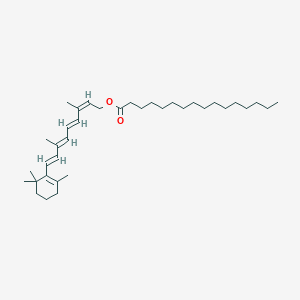

![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)
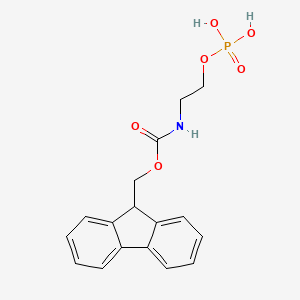
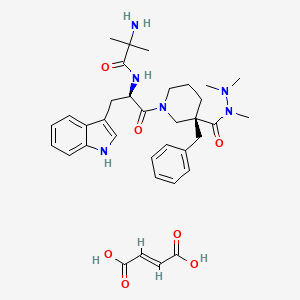
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

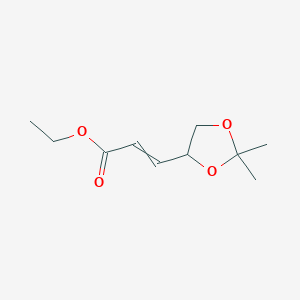
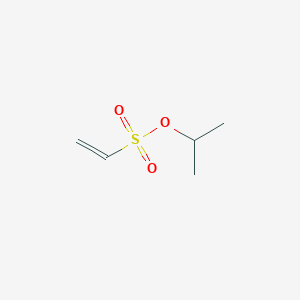
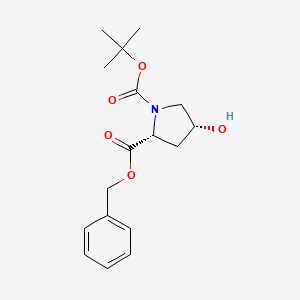
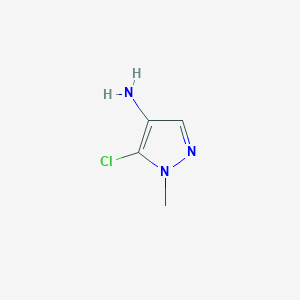
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
